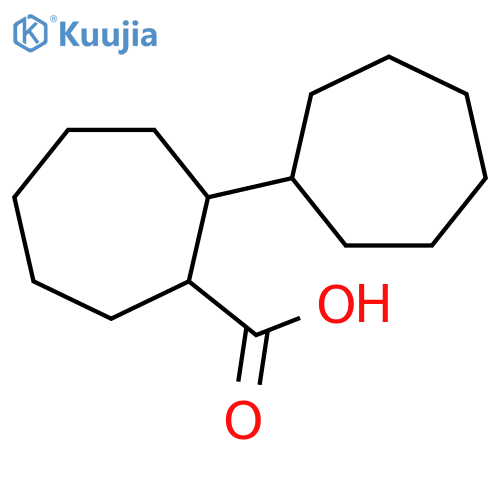

Cas no 2566-59-8 ((+)-(1S,2R)-bicycloheptane-2-carboxylic acid)

(+)-(1S,2R)-bicycloheptane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (+)-(1S,2R)-bicycloheptane-2-carboxylic acid

- (+)-(1S,2R,4R)-bicycloheptane-2-carboxylic acid

- (1R,2R,4R)-bicycloheptane-2-carboxylic acid

- (1S)-Norbornan-2endo-carbonsaeure

- (1S)-norbornane-2endo-carboxylic acid

- (1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid

- (3R,4R,6R)-bicycloheptane-4-carboxylic acid

- SCHEMBL744692

- rac-(1R,2S,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid

- (1S,2R,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid

- JESWDXIHOJGWBP-DSYKOEDSSA-N

- (1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylicacid

- AKOS006376236

- 2566-59-8

- EN300-6734421

- EN300-6979395

- 890-302-6

- (+)-(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid

- (1S,2R,4R)-bicyclo(2.2.1)heptane-2-carboxylic acid

-

- インチ: InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m1/s1

- InChIKey: JESWDXIHOJGWBP-DSYKOEDSSA-N

計算された属性

- せいみつぶんしりょう: 140.083729621g/mol

- どういたいしつりょう: 140.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

(+)-(1S,2R)-bicycloheptane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6979395-0.25g |

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid |

2566-59-8 | 95% | 0.25g |

$672.0 | 2023-07-09 | |

| 1PlusChem | 1P028GGF-5g |

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylicacid |

2566-59-8 | 95% | 5g |

$4926.00 | 2023-12-18 | |

| Aaron | AR028GOR-100mg |

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylicacid |

2566-59-8 | 95% | 100mg |

$672.00 | 2025-02-16 | |

| Aaron | AR028GOR-250mg |

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylicacid |

2566-59-8 | 95% | 250mg |

$949.00 | 2025-02-16 | |

| 1PlusChem | 1P028GGF-100mg |

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylicacid |

2566-59-8 | 95% | 100mg |

$643.00 | 2024-05-20 | |

| 1PlusChem | 1P028GGF-10g |

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylicacid |

2566-59-8 | 95% | 10g |

$7277.00 | 2023-12-18 | |

| Aaron | AR028GOR-50mg |

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylicacid |

2566-59-8 | 95% | 50mg |

$459.00 | 2025-02-16 | |

| Aaron | AR028GOR-500mg |

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylicacid |

2566-59-8 | 95% | 500mg |

$1480.00 | 2025-02-16 | |

| Enamine | EN300-6979395-0.5g |

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid |

2566-59-8 | 95% | 0.5g |

$1058.0 | 2023-07-09 | |

| Enamine | EN300-6979395-2.5g |

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid |

2566-59-8 | 95% | 2.5g |

$2660.0 | 2023-07-09 |

(+)-(1S,2R)-bicycloheptane-2-carboxylic acid 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

(+)-(1S,2R)-bicycloheptane-2-carboxylic acidに関する追加情報

(+)-(1S,2R)-Bicycloheptane-2-Carboxylic Acid: A Comprehensive Overview

Bicycloheptane-2-carboxylic acid is a unique bicyclic compound with the CAS number 2566-59-8. This compound, also known as (+)-(1S,2R)-bicycloheptane-2-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its distinctive structure and potential applications. The compound's bicyclic framework, which consists of a fused six-membered ring and a five-membered ring, provides it with unique physical and chemical properties. Recent studies have highlighted its role in drug design and its potential as a building block for complex molecular architectures.

The stereochemistry of (+)-(1S,2R)-bicycloheptane-2-carboxylic acid plays a crucial role in its functionality. The specific configuration at the stereocenters (1S and 2R) influences the compound's interaction with biological systems, making it a valuable tool in asymmetric synthesis. Researchers have explored its use in constructing chiral centers in organic molecules, which is essential for developing enantiomerically pure drugs. For instance, recent advancements in asymmetric catalysis have utilized this compound as a chiral auxiliary to synthesize complex natural products with high enantioselectivity.

One of the most intriguing aspects of bicycloheptane-2-carboxylic acid is its versatility in synthetic chemistry. It serves as an excellent precursor for the synthesis of various bicyclic compounds, including alkaloids and terpenoids. Its ability to undergo multiple types of reactions, such as cycloadditions and ring-opening reactions, has made it a cornerstone in the construction of bioactive molecules. For example, recent studies have demonstrated its utility in the synthesis of taxane derivatives, which are known for their anticancer properties.

The physical properties of (+)-(1S,2R)-bicycloheptane-2-carboxylic acid are also worth noting. Its melting point and solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are critical for quality control in pharmaceutical manufacturing and for ensuring the stability of formulations containing this compound.

From a pharmacological perspective, bicycloheptane-2-carboxylic acid has shown promise as a lead compound in drug discovery. Its ability to modulate cellular pathways involved in inflammation and oxidative stress has been explored in preclinical models. Recent research has highlighted its potential as an anti-inflammatory agent, with studies demonstrating its efficacy in reducing cytokine production in vitro.

In conclusion, (+)-(1S,2R)-bicycloheptane-2-carboxylic acid is a versatile and intriguing compound with wide-ranging applications in organic synthesis and pharmacology. Its unique structure, stereochemistry, and reactivity make it an invaluable tool for researchers aiming to develop novel therapeutic agents. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in the advancement of medicinal chemistry.

2566-59-8 ((+)-(1S,2R)-bicycloheptane-2-carboxylic acid) 関連製品

- 1248805-62-0(2-(2-Methylphenyl)pyrimidin-4-amine)

- 2229139-31-3(2-chloro-5-(piperidin-3-yloxy)pyridine)

- 2566-59-8((+)-(1S,2R)-bicycloheptane-2-carboxylic acid)

- 1932049-12-1((2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide)

- 1806292-75-0(3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile)

- 708253-40-1(1-3-(trifluoromethyl)phenylbutan-1-amine)

- 2034272-76-7(4-3-(2-methylpropanesulfonyl)piperidine-1-carbonylpyridine)

- 1881844-13-8(1-Heptene, 4-(chloromethyl)-4-methyl-)

- 65130-18-9(Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-)

- 1771-18-2(2-Methoxy Phenothiazine)